Cas no 1330404-55-1 (2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one)

2-(3-Fluorophenyl)methyl-2H,3H-1,2,4-triazolo[4,3-a]pyrimidin-3-one is a fluorinated heterocyclic compound featuring a triazolopyrimidinone core. Its structural design incorporates a 3-fluorophenylmethyl substituent, which enhances its potential for bioactivity and binding affinity in pharmaceutical applications. The compound's fused triazole and pyrimidinone rings contribute to its stability and versatility as an intermediate in medicinal chemistry. Its fluorinated aromatic moiety may improve metabolic resistance and target selectivity, making it valuable for drug discovery, particularly in CNS or kinase inhibitor research. The product is synthesized under controlled conditions to ensure high purity and consistency, suitable for further derivatization or biological evaluation.
2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one structure
1330404-55-1 structure
Product name:2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one
CAS No:1330404-55-1
MF:C12H9FN4O
MW:244.22446513176
CID:5941226
PubChem ID:44895030

2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one Chemical and Physical Properties

Names and Identifiers

    • 2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one
    • CHEMBL3439287
    • 2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
    • 2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
    • 2-[(3-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
    • 1330404-55-1
    • AKOS024628588
    • F2203-0085
    • Inchi: 1S/C12H9FN4O/c13-10-4-1-3-9(7-10)8-17-12(18)16-6-2-5-14-11(16)15-17/h1-7H,8H2
    • InChI Key: KMGFWVNLXXRKDR-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)CN1C(N2C=CC=NC2=N1)=O

Computed Properties

  • Exact Mass: 244.07603909g/mol
  • Monoisotopic Mass: 244.07603909g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 445
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 48.3Ų

2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2203-0085-4mg
2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
1330404-55-1 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2203-0085-1mg
2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
1330404-55-1 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2203-0085-2mg
2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
1330404-55-1 90%+
2mg
$88.5 2023-05-16
Life Chemicals
F2203-0085-5mg
2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
1330404-55-1 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2203-0085-5μmol
2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
1330404-55-1 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2203-0085-3mg
2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
1330404-55-1 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2203-0085-2μmol
2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
1330404-55-1 90%+
2μl
$85.5 2023-05-16
Life Chemicals
F2203-0085-10μmol
2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
1330404-55-1 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2203-0085-10mg
2-[(3-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one
1330404-55-1 90%+
10mg
$118.5 2023-05-16

Additional information on 2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one

Comprehensive Overview of 2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one (CAS No. 1330404-55-1)

The compound 2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one (CAS No. 1330404-55-1) is a fluorinated heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This triazolopyrimidinone derivative is characterized by the presence of a 3-fluorophenyl group, which enhances its lipophilicity and metabolic stability, making it a promising candidate for drug discovery programs targeting central nervous system (CNS) disorders and inflammatory diseases.

In recent years, the demand for fluorinated heterocycles like 2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one has surged, driven by their applications in medicinal chemistry. Researchers are particularly interested in its potential as a GABA receptor modulator or kinase inhibitor, which aligns with current trends in treating epilepsy, anxiety, and cancer. The incorporation of fluorine atoms into drug molecules often improves bioavailability and target selectivity, addressing key challenges in modern therapeutics.

The synthesis of CAS No. 1330404-55-1 typically involves multi-step organic reactions, including cyclocondensation and fluorination protocols. Advanced techniques such as microwave-assisted synthesis and flow chemistry have been explored to optimize its production, reflecting the industry's shift toward greener and more efficient methodologies. Analytical characterization via NMR spectroscopy, HPLC-MS, and X-ray crystallography confirms its high purity and structural integrity, critical for regulatory compliance in preclinical studies.

From an SEO perspective, queries like "triazolopyrimidinone derivatives uses" or "fluorophenyl compounds in drug development" highlight growing public interest in specialized heterocycles. Environmental concerns also drive searches for "sustainable synthesis of fluorinated APIs," underscoring the need for eco-friendly approaches in producing compounds like 2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one. These trends emphasize the compound's relevance in both scientific and industrial domains.

Ongoing research explores the structure-activity relationship (SAR) of this molecule, particularly how the 3-fluorophenyl moiety influences binding affinity to biological targets. Computational modeling and AI-driven drug design tools are increasingly employed to predict its interactions with proteins, accelerating hit-to-lead optimization. Such innovations align with the pharmaceutical industry's focus on precision medicine and reduced development timelines.

In summary, 2-(3-fluorophenyl)methyl-2H,3H-1,2,4triazolo4,3-apyrimidin-3-one represents a versatile scaffold with broad applicability. Its combination of fluorine chemistry and fused heterocycles positions it at the forefront of discoveries in neurology, oncology, and beyond. As synthetic methodologies evolve, this compound is poised to play a pivotal role in addressing unmet medical needs while adhering to sustainable practices.

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